N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core. Key structural attributes include:
- Position 1: A phenyl group.
- Position 5: A thioether-linked 4,6-dimethylpyrimidin-2-yl moiety.
- Carboxamide side chain: A 3,4-dimethoxyphenethyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHTCZKXBTFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.
Chemical Structure
The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 4 µg/mL | Effective against resistant strains |
| Pseudomonas aeruginosa | 8 µg/mL | Moderate activity observed |
| Bacillus subtilis | 3 µg/mL | High selectivity noted |
Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 57 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 68 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 9.70 | Activation of pro-apoptotic pathways |
The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:
| Enzyme | Inhibition Type |
|---|---|
| Aromatase | Competitive inhibition |
| Cholinesterase | Non-competitive inhibition |
| Carbonic Anhydrase | Reversible inhibition |
The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
- Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle Variations
Triazole vs. Pyrazole/Thiadiazole Derivatives
- : Describes a pyrazole derivative (5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) with a pyrazole core and carbothioamide group. Unlike the target compound, its sulfur is part of a thiourea moiety, which may alter hydrogen-bonding capacity .
- : Thiadiazole-carboxamide derivatives (e.g., compound 18p) replace the triazole with a 1,3,4-thiadiazole core.
Substituent Modifications
Pyrimidine Variations
- Target Compound : 4,6-Dimethylpyrimidin-2-yl group at position 4. Methyl groups may enhance steric bulk and hydrophobic interactions.
- Compound : Features an unsubstituted pyrimidin-2-yl group, likely reducing steric hindrance and altering electronic properties .
Carboxamide Side Chains
- Target Compound: 3,4-Dimethoxyphenethyl group. Methoxy substituents improve solubility and membrane permeability compared to non-polar groups.
- Compounds : Pyrazole carboximidamides (e.g., compound 8 ) employ a 3,4-dimethoxyphenyl group but with a carboximidamide (NH-C(=NH)-NH2) instead of carboxamide, impacting solubility and charge distribution .
Physicochemical and Pharmacokinetic Implications
Molecular Weight and Lipophilicity
Electronic Effects
- In contrast, ’s fluorophenyl-substituted chromenones highlight how electron-withdrawing groups (e.g., -F) can modulate binding affinity in kinase inhibitors .
Data Table: Structural and Functional Comparison
Q & A
Q. Advanced
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or GPCRs .
- In vitro assays :
- In vivo models : Dose-response studies in rodent models, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
How can contradictory data from pharmacological assays be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or buffer conditions. Standardize protocols across labs.
- Off-target effects : Use CRISPR-KO models to validate target specificity.
- Metabolic instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products .
Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
What computational methods predict the compound's interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock or Glide predicts binding poses in active sites. Validate with MD simulations (e.g., GROMACS) to assess stability over 100+ ns .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .
- Free energy calculations : MM-PBSA/GBSA estimates binding energies for lead optimization .
How can reaction conditions be optimized for scale-up using flow chemistry?
Advanced
Flow chemistry enhances reproducibility and safety:
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, residence time, and reagent stoichiometry .
- Continuous processing : Integrate in-line purification (e.g., scavenger resins) to minimize manual handling.
- Safety protocols : Real-time monitoring of exothermic reactions (e.g., thioether formation) prevents thermal runaway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
